2-(2-Oxopyrrolidin-3-yl)acetic acid
Overview
Description
2-(2-Oxopyrrolidin-3-yl)acetic acid is a reagent used in the preparation of pyrazolopyridines as PDE4B inhibitors .
Synthesis Analysis
The synthesis of this compound involves acylation with maleic or citraconic anhydrides followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The InChI code is 1S/C6H9NO3/c8-5(9)3-4-1-2-7-6(4)10/h4H,1-3H2,(H,7,10)(H,8,9) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 143.14 g/mol .Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the compound is a reagent in the preparation of pyrazolopyridines, which are pde4b inhibitors . This suggests that it may interact with its targets to inhibit the PDE4B enzyme, leading to changes in cellular signaling.
Result of Action
As a reagent in the synthesis of pde4b inhibitors, it may contribute to the inhibition of pde4b, potentially leading to increased levels of camp in cells .
Properties
IUPAC Name |
2-(2-oxopyrrolidin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-4-1-2-7-6(4)10/h4H,1-3H2,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIUKLMVAQJSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54729-73-6 | |
Record name | 2-(2-oxopyrrolidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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